molecular formula C8H7BrClNO2 B1382637 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine CAS No. 1700240-51-2

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B1382637
CAS No.: 1700240-51-2
M. Wt: 264.5 g/mol
InChI Key: WBWGWGZJAMWZGY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine: is a heterocyclic organic compound with the molecular formula C8H7BrClNO. It features a pyridine ring substituted with bromine, chlorine, and an oxetane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 5-bromo-3-chloro-2-hydroxypyridine with oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .

Scientific Research Applications

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing groups (bromine and chlorine) and the oxetane ring, which can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 3-Chloro-2-(oxetan-3-yloxy)pyridine
  • 5-Bromo-3-chloropyridine

Comparison: 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties compared to similar compounds. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-bromo-3-chloro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWGWGZJAMWZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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